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POLYESTER-STYRENE ACRYLIC GRAFTED RESIN)

Accelerated weathering Gloss retention Industrial baking finishes

Physical blends of polyester and acrylic resins phase-separate during extrusion and storage, causing inconsistent film properties. This graft copolymer chemically anchors styrene-acrylic segments to a polyester backbone, delivering a single-phase binder for demanding thermosetting coatings. - Prevents phase separation in powder coatings, ensuring storage stability and uniform gloss (U.S. Patent 5,280,089). - Achieves 50-60% gloss retention at 60° after 500 h QUV, outperforming non-acrylated polyester (38%). - Survives deep-draw forming (>5 MPa tensile strength) while maintaining high surface hardness for automotive PCM.

Molecular Formula C8H17NO
Molecular Weight 0
CAS No. 149367-99-7
Cat. No. B1177558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYESTER-STYRENE ACRYLIC GRAFTED RESIN)
CAS149367-99-7
Molecular FormulaC8H17NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyester-Styrene Acrylic Grafted Resin: Technical Baseline and Class Positioning


POLYESTER-STYRENE ACRYLIC GRAFTED RESIN (CAS 149367-99-7) designates a class of hybrid graft copolymers in which styrene and acrylic monomers are chemically grafted onto a polyester backbone, rather than physically blended [1]. This graft architecture is engineered to combine the adhesion, flexibility, and toughness of polyesters with the hardness, gloss, and weathering resistance contributed by styrene-acrylic segments [2]. Unlike simple physical blends of polyester and styrene-acrylic resins, the covalent grafting creates a single, compatibilized macromolecular structure that resists phase separation during storage, processing, and service [3]. These materials are primarily deployed in thermosetting powder coatings, coil coatings, automotive pre-coated metal (PCM) systems, and high-durability industrial baking finishes where simultaneous demands for formability, surface hardness, and exterior durability preclude the use of unmodified polyester or acrylic resins alone [2][4].

Architecture Hybrid graft copolymer with polyester backbone and styrene-acrylic grafts; covalently bonded, not physically blended.
Performance Profile Engineered to combine the flexibility and adhesion of polyesters with the hardness and weathering resistance of acrylics.
Target Systems Thermosetting powder coatings, coil coatings, automotive pre-coated metal (PCM), and high-durability industrial baking finishes.

Why Generic Polyester or Styrene-Acrylic Resins Cannot Substitute


Attempting to replace a polyester-styrene-acrylic graft copolymer with a conventional unsaturated polyester resin or a physical blend of polyester and styrene-acrylic copolymer introduces predictable performance deficits. Unmodified polyesters lack the surface hardness and exterior gloss retention required for automotive clearcoats and high-durability coil coatings, while acrylic homopolymers or simple copolymers fail to deliver the flexibility and metal adhesion necessary for forming operations such as deep drawing and stamping [1]. Physical blends of polyester and acrylic polymers, although conceptually attractive, suffer from thermodynamic incompatibility that manifests as phase separation during melt extrusion, powder storage, and thermal cycling, resulting in inconsistent film properties, reduced gloss, and premature coating failure [2]. Only covalent grafting chemically anchors the styrene-acrylic segments to the polyester backbone, producing a single-phase or microphase-stabilized material that retains the individual contributions of each component across the full processing and service envelope [2][3].

Common Substitute
Unmodified Polyester or Acrylic Homopolymer
Property Mismatch
May not simultaneously satisfy conflicting requirements for formability and surface hardness. Unmodified polyesters may lack gloss retention, while acrylics may fail in deep-drawing adhesion.
Common Substitute
Physical Blend of Polyester and Acrylic
Compatibility Risk
Thermodynamic incompatibility may cause phase separation during melt extrusion, powder storage, and thermal cycling, reducing film consistency and gloss.
Underlying Mechanism
Covalent grafting chemically anchors the styrene-acrylic segments, producing a compatibilized macromolecular structure.
Process Stability
Graft architecture may resist phase separation across the full processing and service envelope, unlike physically blended alternatives.

Quantitative Differentiation Evidence Against Closest Analogs


Weathered Gloss Retention vs. Non-Acrylated Polyester

In a direct comparative study of itaconic acid-based unsaturated polyester resins, the acrylic-grafted variant (20–40% acrylate grafting) demonstrated substantially superior gloss retention after 500 hours of QUV accelerated weathering. At 60° geometry, the acrylic-modified polyester retained 50–60% gloss versus only 38% for the non-acrylated neat polyester control. At 20° geometry, the advantage widened to 40–50% retention versus 25% for the control [1]. This weathering advantage is attributed to the incorporation of UV-resistant acrylic segments into the polyester backbone via covalent grafting, which cannot be replicated by physical blending of acrylic resins with polyester [1].

Weathered Gloss Retention
Head-to-head
At 500h QUV, acrylic-modified polyester retained 50–60% gloss at 60° and 40–50% at 20°; non-acrylated polyester retained only 38% and 25%, respectively.
Reported gloss retention context
Attributed to UV-resistant acrylic segments; physical blends may not replicate.
Accelerated weathering Gloss retention Industrial baking finishes

Surface Hardness and Deep-Drawing Formability vs. Non-Grafted Polyester

A systematic study of acrylic-grafted polyester coatings for automotive PCM compared four formulations with increasing acrylate content (AGP-0, AGP-10, AGP-20, AGP-30). The non-grafted AGP-0 coating film was destroyed by die pressure during the 30 mm cylindrical deep drawing test because its maximum tensile strength was below 5 MPa. In contrast, the acrylic-grafted variants, particularly AGP-30, survived the forming operation while simultaneously achieving the maximum surface hardness among the series due to the high hardness contribution of methyl methacrylate (MMA) grafts [1]. This demonstrates that grafting is essential to simultaneously satisfy the conflicting requirements of surface hardness and formability that cannot be met by unmodified polyester or acrylic homopolymers alone [1].

Formability & Hardness
Head-to-head
Non-grafted AGP-0 failed 30mm deep drawing (tensile strength <5 MPa). Acrylic-grafted AGP-30 survived forming and achieved highest reported surface hardness in the series.
Reported formability context
Grafting supports simultaneous conflicting properties for automotive PCM.
Automotive pre-coated metal Pencil hardness Deep drawing formability

Inter-Polymer Compatibility in Powder Coatings

U.S. Patent 5,280,089 explicitly teaches that physical blending of polyester and acrylic polymers in powder coatings is not practically achievable because the absence of solvent raises the free energy of mixing to a level where polymer incompatibility becomes a major obstacle, causing phase separation during melt extrusion, powder storage, and film formation [1]. In contrast, the polyester-graft-acrylic copolymer architecture chemically compatibilizes the two polymer types, enabling the production of thermosetting powder coatings that combine the weatherability and hardness of acrylics with the flexibility and toughness of polyesters in a single, storage-stable powder formulation [1]. The graft copolymer approach further eliminates impact fusion problems and provides useful tack temperatures in the 160–190°F range necessary for commercial powder coating application and storage [1].

Powder Coating Compatibility
Class-level inference
Graft copolymer architecture enables compatible, homogeneous powder formulations with tack temperatures of 160–190°F. Physical blends exhibit phase separation during extrusion and storage.
Class-level compatibility context
Source: U.S. Patent 5,280,089; inferential support for graft over blend.
Powder coatings Polymer compatibility Melt extrusion processing

Phase Stability Under Environmental Stress

In construction coating and sealant applications, physical blends of immiscible polymers rely on mechanical entanglement without covalent bonding. Under thermal cycling, moisture ingress, and alkaline environments typical of construction service conditions, these physical blends undergo progressive phase separation that degrades mechanical integrity, water resistance, and substrate adhesion [1]. Graft copolymers, by chemically anchoring secondary polymer chains (e.g., acrylic, nitrile, or polyurethane segments) onto a primary backbone, maintain phase stability throughout the service life, significantly reducing formulation drift and field failure risks [1]. While this evidence is derived from the broader graft copolymer class rather than polyester-styrene-acrylic grafts specifically, the phase-stabilization mechanism applies identically to any chemically grafted system relative to its physically blended counterpart [1].

Phase Stability Under Stress
Class-level inference
Graft copolymers maintain phase stability via covalent anchoring under thermal cycling, moisture, and alkaline exposure. Physical blends may undergo progressive phase separation and adhesion loss.
Class-level stability context
Industry source; applies to construction coating and sealant service conditions.
Construction coatings Phase separation Thermal cycling stability

Mechanical Property Tuning via Graft Composition

A systematic study of acrylics-grafted polyesters established two critical structure-property rules that govern graft copolymer performance: (1) When the grafted acrylic polymer has high compatibility with the polyester backbone, mechanical properties of the grafting product improve relative to the raw polyester; and (2) when acrylic grafting exceeds 25% by weight in the graft product, mechanical properties decrease greatly compared with the raw polyester, regardless of graft compatibility [1]. Furthermore, for aromatic polyester backbones, grafting of aromatic unsaturated monomers improves mechanical properties, while for aliphatic polyesters, grafting of aliphatic unsaturated monomers is more effective [1]. These findings provide a quantitative design rule (≤25% grafting threshold) for formulators seeking to maximize property enhancement without incurring mechanical property penalties.

Mechanical Property Tuning
Cross-study comparable
Compatible acrylic grafts at ≤25% by weight improved mechanical properties vs. raw polyester. Grafting above 25% decreased properties significantly, regardless of compatibility.
Supports formulation control context
Aromatic/aliphatic matching between backbone and graft further optimizes performance.
Graft copolymer mechanical properties Compatibilization Structure-property relationships

Optimal Application Scenarios Based on Differentiation Evidence


Automotive Pre-Coated Metal Requiring Formability and Hardness

Automotive PCM sheets must survive cutting, pressing, and stamping operations while delivering final surface hardness comparable to conventional spray-applied clearcoats. As demonstrated by Moon et al. (2012), non-grafted polyester (AGP-0) fails catastrophically during 30 mm deep drawing due to tensile strength below 5 MPa, whereas acrylic-grafted polyester (AGP-30) survives forming and achieves maximum surface hardness simultaneously [1]. This application scenario uniquely requires the graft copolymer architecture—neither unmodified polyester (fails forming) nor acrylic homopolymer (insufficient flexibility and metal adhesion) can meet the dual requirement. Procurement specifications for automotive PCM resins should therefore mandate graft copolymer construction and verify tensile strength exceeding the 5 MPa forming threshold [1].

Exterior-Durable Industrial Baking Finishes

For coil-coated architectural cladding, household appliance panels, and automotive OEM ancillary components, long-term appearance retention under UV exposure is a key procurement criterion. The head-to-head weathering data from Shivarkar et al. (2015) demonstrate that acrylic-modified polyester achieves 50–60% gloss retention at 60° and 40–50% at 20° after 500 h QUV, versus only 38% and 25% respectively for non-acrylated polyester [2]. A resin selection criterion of ≥50% gloss retention at 60° after 500 h QUV effectively differentiates acrylic-grafted polyesters from unmodified alternatives and justifies their specification in high-durability exterior coating formulations [2].

Thermosetting Powder Coatings Requiring Compatibility

In solvent-free powder coating systems, the thermodynamic incompatibility of polyester and acrylic polymers prevents the simple blending approach used in liquid coatings. U.S. Patent 5,280,089 teaches that polyester-graft-acrylic copolymers compatibilize these otherwise immiscible polymers, enabling powder coatings with the weatherability of acrylics and the flexibility of polyesters in a single, storage-stable formulation [3]. Powder coating manufacturers and procurers should specify graft copolymer-based binders when both exterior durability (from acrylic) and impact flexibility (from polyester) are required, as physical blend alternatives will exhibit phase separation during extrusion, unacceptably low storage stability, and inconsistent film properties [3].

Formulation Development with Controlled Graft Loading

For research and industrial laboratories developing custom coating or adhesive formulations, the 25% grafting threshold established by Shimizu et al. (2000) provides a quantitative design rule: acrylic/styrene graft content should be maintained at or below 25% by weight to avoid the significant mechanical property deterioration observed above this level, while graft-backbone chemical compatibility should be maximized to achieve property enhancement over the raw polyester [4]. This evidence-based guideline enables formulators to rationally select grafted resin grades and predict performance outcomes without exhaustive trial-and-error experimentation, making it directly actionable for resin procurement decisions [4].

Application
Selection Property
Validation Focus
Automotive PCM Formability
Formability and surface hardness balance
Verify tensile strength exceeds 5 MPa threshold for deep-drawing survival
Exterior-Durable Industrial Finishes
Long-term gloss retention under UV exposure
Benchmark QUV weathering to achieve ≥50% gloss retention at 60° after 500h
Thermosetting Powder Coatings
Polymer compatibility and storage stability
Assess melt extrusion homogeneity and resistance to impact fusion during storage
Formulation Graft Loading Control
Acrylic/styrene graft weight percentage
Optimize mechanical properties by maintaining graft content at or below 25% by weight
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